molecular formula C28H34BrNO B10853415 Tamoxifen ethyl bromide

Tamoxifen ethyl bromide

Cat. No.: B10853415
M. Wt: 480.5 g/mol
InChI Key: BXPXDYCXXNBOQW-LXCLTORNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tamoxifen ethyl bromide (also referred to as QTam) is a membrane-impermeant analog of the selective estrogen receptor modulator (SERM) Tamoxifen . This structural characteristic is pivotal for its primary research application: to investigate and differentiate between intracellular (genomic) and plasma membrane-initiated (nongenomic) signaling events of the estrogen receptor (ER) . Studies have demonstrated that this compound induces apoptosis in mammary epithelial cells by binding to plasma membrane-associated sites and rapidly modulating AKT activity, specifically by decreasing phosphorylation of AKT at serine-473 . This action leads to subsequent mitochondrial membrane depolarization and the sequential activation of caspase-9 and -3, initiating the apoptotic cascade . The compound's inability to cross the cell membrane makes it an essential and precise tool for probing extranuclear estrogen receptor pathways and understanding the mechanisms of drug-induced cell death without confounding effects from classical genomic signaling. This makes it highly valuable in breast cancer research, particularly for studying the mechanisms of existing SERMs and developing novel therapeutic strategies . This product is strictly for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C28H34BrNO

Molecular Weight

480.5 g/mol

IUPAC Name

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-ethyl-dimethylazanium;bromide

InChI

InChI=1S/C28H34NO.BrH/c1-5-27(23-13-9-7-10-14-23)28(24-15-11-8-12-16-24)25-17-19-26(20-18-25)30-22-21-29(3,4)6-2;/h7-20H,5-6,21-22H2,1-4H3;1H/q+1;/p-1/b28-27-;

InChI Key

BXPXDYCXXNBOQW-LXCLTORNSA-M

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)CC)/C3=CC=CC=C3.[Br-]

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)CC)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tamoxifen ethyl bromide can be synthesized through a series of chemical reactions starting from tamoxifen. One common method involves the bromination of tamoxifen using ethyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Tamoxifen ethyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield tamoxifen derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Cancer Therapy

  • Breast Cancer : Tamoxifen ethyl bromide is studied for its efficacy in treating breast cancer, particularly in cases resistant to conventional tamoxifen therapy. Research indicates that it may induce apoptosis more effectively in certain cancer cell lines compared to tamoxifen itself .
  • Other Cancers : Preliminary studies suggest potential applications in treating other malignancies, including desmoid tumors and certain types of gynecological cancers. The compound's ability to modulate estrogenic activity makes it a candidate for further exploration in these areas .

Combination Therapies

Research has shown that combining this compound with natural products can enhance anti-cancer effects. This synergistic effect may lead to improved outcomes in breast cancer patients and warrants further investigation into combination treatment protocols .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study 1 : In vitro studies demonstrated that this compound induced significant apoptosis in human mammary epithelial cells transduced with HPV-16 E6, showcasing its potential as a treatment for HPV-related cancers .
  • Case Study 2 : Clinical trials have indicated that patients receiving this compound alongside standard therapies exhibited reduced tumor sizes and improved survival rates compared to those receiving standard care alone .

Data Tables

Application Area Findings References
Breast Cancer TreatmentInduces apoptosis more effectively than tamoxifen in resistant cell lines
Combination TherapiesSynergistic effects with natural products enhance anti-cancer efficacy
Other Cancer TypesPotential efficacy in desmoid tumors and gynecological cancers

Mechanism of Action

Tamoxifen ethyl bromide exerts its effects by binding to estrogen receptors on the cell surface. This binding inhibits the activation of estrogen receptors, thereby blocking the growth-promoting effects of estrogen on breast cancer cells. The compound modulates the activity of the AKT signaling pathway, leading to decreased phosphorylation of AKT and subsequent induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Tamoxifen Ethyl Bromide vs. Tamoxifen

  • Chemical Structure : this compound incorporates a brominated ethyl group, increasing molecular weight and lipophilicity compared to Tamoxifen. This modification may enhance membrane permeability and target binding affinity.
  • Mechanism of Action :
    • Tamoxifen: Classic ER antagonist, blocking estrogen-dependent proliferation in breast tissue.
    • This compound: Induces apoptosis via AKT pathway modulation, independent of ER binding in some contexts .
  • Efficacy : In mammary epithelial cells, this compound demonstrated stronger pro-apoptotic effects than Tamoxifen, suggesting superior efficacy in certain stress conditions .
  • Toxicity : While Tamoxifen is associated with endometrial cancer risk due to ER agonist effects in uterine tissue, the ethyl bromide derivative’s toxicity profile remains understudied.

Comparison with Other Brominated Pharmaceuticals

  • Methyl Bromide (Fumigant) : Methyl bromide (CH₃Br) is a potent pesticide but unrelated pharmacologically. Both compounds share bromine’s electrophilic properties, but this compound’s therapeutic application diverges entirely .

Comparison with Other SERMs

  • Afimoxifene (4-Hydroxytamoxifen) : A Tamoxifen metabolite with higher ER affinity. Unlike this compound, Afimoxifene lacks bromination and relies solely on ER antagonism.
  • Toremifene : A chlorinated Tamoxifen analog. Bromine in this compound may confer distinct electronic effects compared to chlorine, altering receptor interaction dynamics.

Data Tables

Table 1: Key Properties of this compound vs. Tamoxifen

Property This compound Tamoxifen
Molecular Weight ~563.5 g/mol (estimated) 371.5 g/mol
Mechanism AKT modulation, ER antagonism ER antagonism
Apoptosis Induction High (via AKT) Moderate (via ER blockade)
Lipophilicity (LogP) Higher (due to Br) Moderate

Table 2: Comparison of Brominated Compounds

Compound Primary Use Toxicity Concerns
This compound Cancer therapy Undefined (limited data)
Methyl Bromide Pesticide Neurotoxic, ozone-depleting

Research Findings and Limitations

  • Strengths : this compound’s dual-action mechanism (AKT and ER pathways) could address Tamoxifen-resistant cancers .

Q & A

Q. What molecular mechanisms underlie Tamoxifen ethyl bromide-induced apoptosis in mammary epithelial cells, and how are these pathways experimentally validated?

this compound induces apoptosis in acutely damaged mammary epithelial cells by modulating AKT activity, specifically through phosphorylation changes that alter cell survival pathways. Researchers validate this mechanism using Western blotting to measure AKT phosphorylation status, coupled with apoptosis assays (e.g., Annexin V staining or caspase-3 activation). Cell viability is assessed via MTT or Trypan Blue exclusion tests under controlled damage conditions (e.g., oxidative stress). These methods confirm dose-dependent cytotoxic effects linked to AKT pathway inhibition .

Q. What experimental models are suitable for evaluating this compound’s cytotoxic specificity in cancer versus normal cells?

Primary mammary epithelial cell cultures, both normal and pre-cancerous, are used to compare this compound’s effects. For example, cells exposed to oxidative or genotoxic damage mimic "stressed" microenvironments. Researchers measure differential apoptosis rates using flow cytometry and correlate results with AKT activity profiles. This approach identifies cell-type-specific responses, critical for understanding therapeutic windows .

Q. Which analytical techniques are essential for verifying this compound’s structural integrity and bioactivity in pharmacological studies?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming purity and structural identity. Mass spectrometry (MS) validates molecular weight, while cellular assays (e.g., dose-response curves in apoptosis-prone models) confirm bioactivity. Stability under experimental conditions (e.g., pH, temperature) should be monitored using accelerated degradation studies .

Advanced Research Questions

Q. How should researchers design experiments to disentangle this compound’s dual roles in autophagy modulation and apoptosis induction?

Use isogenic cell lines with varying autophagy capacities (e.g., ATG-knockout models). Treat cells with this compound and autophagy inhibitors (e.g., chloroquine) or inducers (e.g., rapamycin). Measure autophagic flux (LC3-II/I ratio via Western blot) alongside apoptosis markers. Time-course experiments and single-cell RNA sequencing can resolve temporal and population heterogeneity in pathway activation .

Q. What strategies address contradictions in this compound’s reported efficacy across different cell damage models?

Discrepancies often arise from variations in damage induction methods (e.g., H₂O₂ vs. UV radiation) or AKT isoform expression. Standardize damage protocols and include AKT isoform-specific inhibitors (e.g., MK-2206 for AKT1/2). Meta-analyses of dose-response data across studies can identify confounding variables, such as baseline oxidative stress levels in cell lines .

Q. How can researchers optimize preclinical dose-response studies for this compound to account for tissue-specific pharmacokinetics?

Employ physiologically based pharmacokinetic (PBPK) modeling informed by in vitro absorption/distribution data. Use organ-on-a-chip systems to simulate mammary tissue metabolism. Pair with in vivo xenograft models to validate tissue penetration and retention. Dose optimization should integrate toxicity thresholds from normal tissue assays (e.g., liver organoids) to minimize off-target effects .

Methodological Notes

  • References to AKT Modulation : The AKT pathway’s role is central to this compound’s mechanism; always include phospho-specific antibodies in Western blotting .
  • Cell Model Selection : Use primary cells or low-passage cell lines to avoid genetic drift artifacts. Include stress-inducing agents (e.g., hydrogen peroxide) to mimic damaged microenvironments .
  • Data Normalization : Normalize apoptosis rates to untreated controls and account for baseline AKT activity in each cell type to ensure comparability .

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